molecular formula C9H9N3O B12831158 1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one

1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one

Cat. No.: B12831158
M. Wt: 175.19 g/mol
InChI Key: NCFYSQSBMYBQFU-UHFFFAOYSA-N
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Description

1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it a valuable target for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, resulting in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The process is scalable and allows for late-stage functionalization, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .

Scientific Research Applications

1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . It also exhibits inverse agonist activity against RORγt, making it a potential candidate for the treatment of autoimmune diseases .

Comparison with Similar Compounds

1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)8-4-3-5-12-9(8)10-7(2)11-12/h3-5H,1-2H3

InChI Key

NCFYSQSBMYBQFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=C(C2=N1)C(=O)C

Origin of Product

United States

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